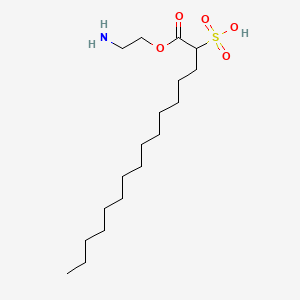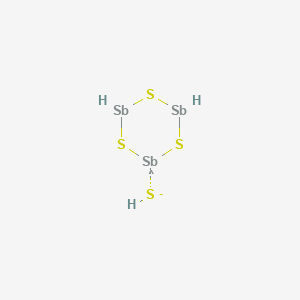
Triantimony tetrasulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triantimony tetrasulfide is an inorganic compound with the chemical formula ( \text{Sb}_3\text{S}_4 ). It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its distinct molecular structure and reactivity, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Triantimony tetrasulfide can be synthesized through various methods. One common synthetic route involves the direct combination of antimony and sulfur at elevated temperatures. The reaction can be represented as: [ 3 \text{Sb} + 4 \text{S} \rightarrow \text{Sb}_3\text{S}_4 ] This reaction typically requires a controlled environment to ensure the proper stoichiometry and to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, this compound is produced using high-temperature furnaces where antimony and sulfur are combined under controlled conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through various techniques, such as sublimation or recrystallization, to obtain high-purity this compound.
化学反应分析
Types of Reactions
Triantimony tetrasulfide undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form antimony oxides and sulfur dioxide.
Reduction: It can be reduced by strong reducing agents to yield elemental antimony and hydrogen sulfide.
Substitution: In the presence of halogens, substitution reactions can occur, leading to the formation of antimony halides and sulfur.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Antimony oxides (( \text{Sb}_2\text{O}_3 ), ( \text{Sb}_2\text{O}_5 )) and sulfur dioxide (( \text{SO}_2 )).
Reduction: Elemental antimony (( \text{Sb} )) and hydrogen sulfide (( \text{H}_2\text{S} )).
Substitution: Antimony halides (( \text{SbCl}_3 ), ( \text{SbBr}_3 )) and elemental sulfur (( \text{S} )).
科学研究应用
Triantimony tetrasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a reagent in various chemical reactions.
Biology: Research has explored its potential use in biological systems, particularly in the study of its interactions with biomolecules.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of semiconductors, pigments, and as a flame retardant in various materials.
作用机制
The mechanism by which triantimony tetrasulfide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. Its antimicrobial properties are attributed to its ability to disrupt cellular processes in microorganisms. In industrial applications, its flame-retardant properties are due to its ability to form a protective barrier that prevents the spread of flames.
相似化合物的比较
Similar Compounds
Tetrasulfur tetranitride (( \text{S}_4\text{N}_4 )): Known for its explosive properties and unique structure.
Tetraarsenic tetrasulfide (( \text{As}_4\text{S}_4 )): Used in traditional medicine and as a pigment.
Vanadium tetrasulfide (( \text{VS}_4 )): Exhibits peroxidase-like activity and is used in catalytic applications.
Uniqueness of Triantimony Tetrasulfide
This compound is unique due to its specific combination of antimony and sulfur, which imparts distinct chemical and physical properties. Its applications in various fields, from industrial to biological, highlight its versatility and importance in scientific research.
属性
CAS 编号 |
61349-45-9 |
|---|---|
分子式 |
H3S4Sb3- |
分子量 |
496.6 g/mol |
InChI |
InChI=1S/H2S.3S.3Sb.2H/h1H2;;;;;;;;/p-1 |
InChI 键 |
FGCXRVJLPGCLJJ-UHFFFAOYSA-M |
规范 SMILES |
[SH-].S1[SbH]S[Sb]S[SbH]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
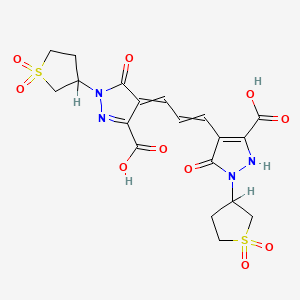
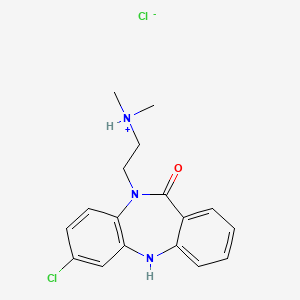
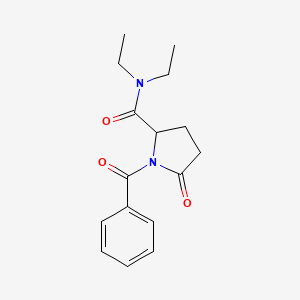
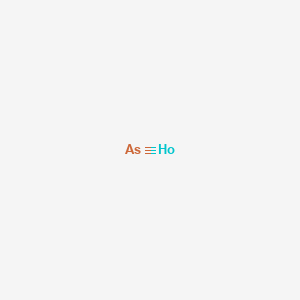
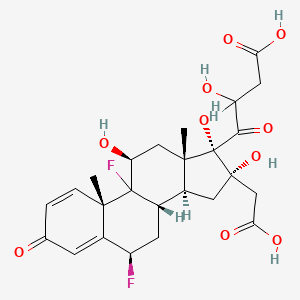
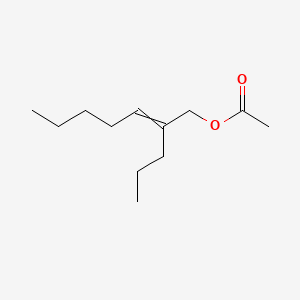




![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)

